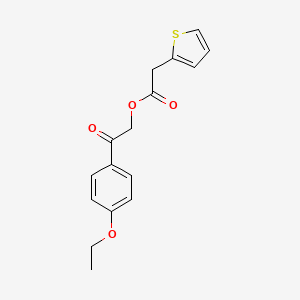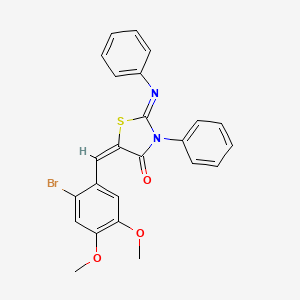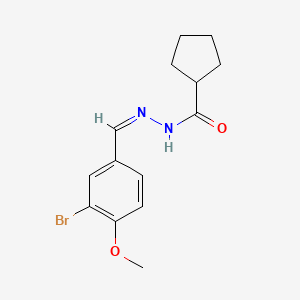
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, also known as BMH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BMH is a derivative of cyclopentanecarbohydrazide, which is a cyclic hydrazine derivative that has been widely used as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and cell death, leading to its antitumor and antiviral activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity. Finally, this compound has been shown to induce DNA damage, which is believed to be the primary mechanism underlying its antitumor and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has several advantages as a research tool, including its low cost, ease of synthesis, and broad range of biological activities. However, this compound also has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, including the following:
1. Development of new this compound derivatives with improved solubility and efficacy.
2. Exploration of the potential of this compound as a lead compound for the development of new antitumor and antiviral drugs.
3. Investigation of the mechanism of action of this compound and its derivatives at the molecular level.
4. Development of new methods for the synthesis of this compound and its derivatives.
5. Exploration of the potential of this compound as a new class of herbicides and insecticides.
6. Investigation of the potential of this compound as a new building block for the synthesis of functional materials.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential as a new class of drugs and functional materials.
Synthesemethoden
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a simple one-pot reaction between cyclopentanecarbohydrazide and 3-bromo-4-methoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction between the carbonyl group of the aldehyde and the hydrazine group of the cyclopentanecarbohydrazide, resulting in the formation of the imine linkage and the bromine substituent on the benzene ring.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have herbicidal and insecticidal activities, making it a potential alternative to traditional pesticides. In material science, this compound has been used as a starting material for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-19-13-7-6-10(8-12(13)15)9-16-17-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOWVFPDFQFKN-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)
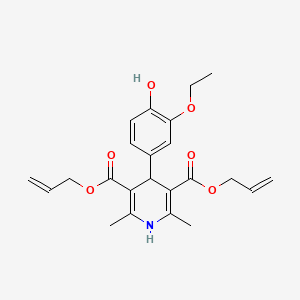
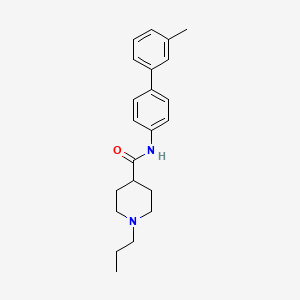
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5200098.png)


![5-(2-chlorophenyl)-3-[(dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5200107.png)
![N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)
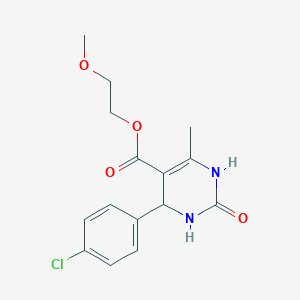
![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)

